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Abstract
Feigrisolide C, a 16-membered macrodiolide isolated from Streptomyces griseus, is

comprised of one molecule of nonactic acid and one of homononactic acid. While a dedicated

biosynthetic pathway for feigrisolide C has not been formally elucidated, its structural

components strongly suggest a close relationship with the well-characterized nonactin

biosynthetic pathway. This technical guide provides an in-depth overview of the putative

biosynthetic pathway of feigrisolide C, drawing heavily on the established knowledge of

nonactin biosynthesis. The guide details the precursor molecules, the proposed enzymatic

steps, and the genetic basis for the synthesis of its monomeric units. Furthermore, it outlines

general experimental protocols relevant to the study of polyketide biosynthesis in Streptomyces

and presents key data in a structured format for clarity.

Introduction
Streptomyces species are renowned for their prolific production of a vast array of secondary

metabolites with diverse biological activities. Among these, the macrotetrolide antibiotic

nonactin, produced by Streptomyces griseus, has been the subject of extensive biosynthetic

studies. Feigrisolide C, a structurally related macrodiolide, is also produced by S. griseus. It is

a heterodimer formed from the esterification of one molecule of (+)-nonactic acid and one

molecule of (-)-homononactic acid. Understanding the biosynthesis of feigrisolide C is of

significant interest for the potential bioengineering of novel macrodiolide antibiotics. This guide
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synthesizes the current understanding of the nonactin pathway to propose a biosynthetic route

for feigrisolide C.

Proposed Biosynthetic Pathway of Feigrisolide C
The biosynthesis of feigrisolide C is believed to follow a pathway analogous to that of

nonactin, utilizing a Type II polyketide synthase (PKS) system. The pathway can be divided into

three main stages: precursor supply, monomer synthesis (nonactic acid and homononactic

acid), and macrodiolide formation.

Precursor Supply
The biosynthesis of the polyketide backbone of both nonactic and homonactic acids utilizes

simple metabolic precursors. Isotope labeling studies on nonactin biosynthesis have identified

these precursors as acetate, propionate, and succinate[1].

Precursor Molecule Role in Biosynthesis

Acetyl-CoA
Serves as a starter unit and extender unit (as

malonyl-CoA) in the PKS assembly line.

Propionyl-CoA

Acts as an alternative starter or extender unit,

leading to the homologated structure of

homononactic acid.

Succinyl-CoA Incorporated into the polyketide chain.

Monomer Synthesis: Nonactic and Homononactic Acid
The core of feigrisolide C biosynthesis lies in the production of its constituent monomers. It is

hypothesized that the nonactin biosynthetic gene cluster, or a highly similar cluster, is

responsible for the synthesis of both nonactic acid and homononactic acid. A key feature of this

pathway is the production of both (+) and (-) enantiomers of these acids through

enantiocomplementary pathways, likely arising from gene duplication and divergent

evolution[2].

The synthesis of the polyketide chain is catalyzed by a Type II PKS. A crucial step in the

formation of the characteristic tetrahydrofuran ring is catalyzed by the enzyme nonactate
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synthase (NonS)[1][3]. This enzyme facilitates an intramolecular Michael-type addition to form

the furan ring from an acyclic precursor[1].

The differentiation between the synthesis of nonactic acid and homononactic acid is proposed

to occur through the incorporation of different precursor units by the PKS. Specifically, the use

of a propionate-derived unit instead of an acetate-derived unit at a specific point in the

polyketide assembly would lead to the formation of homononactic acid.

Precursor Supply

Type II Polyketide Synthase (PKS) Tailoring Steps

Monomers

Acetate

Polyketide Chain AssemblyPropionate

Succinate

Ring Formation (NonS)

(+/-)-Nonactic Acid

(+/-)-Homononactic Acid

Click to download full resolution via product page

Fig. 1: Proposed biosynthesis of nonactic and homononactic acid monomers.

Macrodiolide Formation: Dimerization and Cyclization
The final step in the proposed biosynthesis of feigrisolide C is the dimerization and cyclization

of nonactic acid and homononactic acid. This involves the formation of two ester bonds to

create the 16-membered macrodiolide ring. The enzyme responsible for this specific

heterodimerization has not yet been identified. In the context of nonactin, an enzyme encoded

by the resistance gene, nonR, has been shown to be a specific esterase that degrades

nonactin into dimers[4][5]. It is plausible that a synthetase with the reverse activity, possibly a

member of the GDSL-like lipase/acylhydrolase family, is responsible for the final assembly of

feigrisolide C. This enzyme would need to exhibit specificity for one molecule of nonactic acid

and one molecule of homononactic acid.
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Fig. 2: Proposed final step in Feigrisolide C biosynthesis.

Genetic Basis and Regulation
The genes for the biosynthesis of secondary metabolites in Streptomyces are typically

clustered together on the chromosome. The nonactin biosynthetic gene cluster in S. griseus

contains genes encoding the PKS enzymes, tailoring enzymes like NonS, and resistance

genes[3]. It is highly probable that the genes required for feigrisolide C biosynthesis are

located within or adjacent to this cluster.

The regulation of antibiotic production in Streptomyces is complex and often involves pathway-

specific regulators as well as global regulators that respond to nutritional and environmental

signals. In many Streptomyces species, γ-butyrolactones act as signaling molecules to control

secondary metabolism[6]. While a specific regulatory mechanism for feigrisolide C has not

been identified, it is likely to be co-regulated with nonactin.

Experimental Protocols
The elucidation of the feigrisolide C biosynthetic pathway would require a combination of

genetic, biochemical, and analytical techniques. Below are generalized protocols for key

experiments.

Identification of the Biosynthetic Gene Cluster

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1249343?utm_src=pdf-body-img
https://www.benchchem.com/product/b1249343?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10390219/
https://www.benchchem.com/product/b1249343?utm_src=pdf-body
https://elifesciences.org/articles/57824
https://www.benchchem.com/product/b1249343?utm_src=pdf-body
https://www.benchchem.com/product/b1249343?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1249343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Genome Mining: Sequence the genome of a feigrisolide C-producing Streptomyces strain.

Use bioinformatics tools such as antiSMASH to identify putative polyketide synthase gene

clusters. Compare these clusters to the known nonactin gene cluster.

Gene Inactivation: Create targeted knockouts of candidate genes within the identified cluster

using CRISPR/Cas9-based genome editing[7][8].

Metabolite Analysis: Analyze the metabolite profiles of the wild-type and mutant strains using

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm

the role of the inactivated gene in feigrisolide C production.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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